
6-(Benzyloxy)hexan-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)hexan-1-ol typically involves the reaction of 6-bromohexanol with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the benzyloxy ether linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of 6-(benzyloxy)hexanal or 6-(benzyloxy)hexanoic acid.
Reduction: Formation of 6-(benzyloxy)hexanol.
Substitution: Formation of various substituted hexanols depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 6-(Benzyloxy)hexan-1-ol typically involves the reaction of 6-bromohexanol with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually conducted under reflux conditions to promote the formation of the benzyloxy ether linkage. The compound has a unique structure characterized by a benzyloxy group at the sixth position of the hexanol chain, which imparts distinct chemical properties that are beneficial for various applications.
Scientific Research Applications
1. Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for developing new compounds in organic chemistry .
2. Enzyme-Substrate Interaction Studies
The compound is employed in biological research to study enzyme-substrate interactions due to its specific functional groups. The benzyloxy moiety can engage in hydrogen bonding and hydrophobic interactions, which are crucial for understanding biochemical pathways and enzyme mechanisms.
3. Medicinal Chemistry
In medicinal chemistry, this compound is investigated for potential therapeutic applications. It can act as a precursor for drug synthesis, particularly in creating compounds that target specific biological pathways or receptors .
4. Specialty Chemicals Production
The compound is utilized in the production of specialty chemicals and materials. Its unique properties enable it to be used in formulating products with specific performance characteristics, which are essential in various industrial applications.
Case Study 1: Synthesis of Chiral Compounds
A study demonstrated the use of this compound as a precursor in synthesizing chiral ortho-benzyloxyphenyl oxazolines through a Wittig rearrangement process. The resulting compounds exhibited significant potential for applications in asymmetric synthesis and catalysis, highlighting the compound's versatility and importance in organic chemistry .
Case Study 2: Biodegradable Implants
Research has explored the incorporation of this compound into biodegradable implantable devices for medical applications. Its compatibility with biological systems and ability to release therapeutic agents over time make it a candidate for developing advanced drug delivery systems .
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)hexan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Phenylmethoxyhexan-1-ol
- 6-Benzyloxy-1-hexanol
- 6-(Phenylmethoxy)hexane-1-ol
Uniqueness
6-(Benzyloxy)hexan-1-ol is unique due to its specific benzyloxy substitution at the sixth position of the hexanol chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Biological Activity
6-(Benzyloxy)hexan-1-ol is an organic compound notable for its unique structural features, which include a benzyloxy group attached to a hexan-1-ol backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and interactions with biomolecules.
The molecular formula of this compound is , with a molecular weight of approximately 208.30 g/mol. Its structure is characterized by the presence of a hydroxyl group (-OH) and a benzyloxy group (-O-C_6H_5), which influence its solubility and reactivity.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins, enzymes, and receptors. The benzyloxy group enhances hydrophobic interactions, while the hydroxyl group can form hydrogen bonds, facilitating binding to target sites.
The mechanism of action involves:
- Hydrophobic Interactions : The benzyloxy moiety increases the compound's lipophilicity, enhancing its ability to penetrate cellular membranes.
- Hydrogen Bonding : The hydroxyl group allows for specific interactions with polar residues in proteins, potentially modulating enzyme activity and influencing metabolic pathways.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
Case Studies
A few notable case studies related to the biological activity of structurally similar compounds include:
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Benzyloxyhexan-1-ol | Benzyloxy group; primary alcohol | Potentially antimicrobial |
6-Aminohexan-3-one | Lacks benzyloxy; contains amino group | Modulates enzyme activity |
2-Methyl-6-benzylaminohexan-3-one | Amino group at different position | Altered biological effects due to structure |
Q & A
Basic Research Questions
Q. What is a standard synthetic route for 6-(Benzyloxy)hexan-1-ol, and how can purity be ensured?
- Methodological Answer : A common synthesis involves alkylation of 1,6-hexanediol with benzyl bromide in tetrahydrofuran (THF) using potassium hydroxide (KOH) and 18-crown-6 as a phase-transfer catalyst. The reaction proceeds at 0°C to room temperature for 48 hours. After quenching with brine, the product is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and purified via silica gel column chromatography (ethyl acetate:hexanes = 20:80). Purity is confirmed by thin-layer chromatography (TLC) and spectroscopic analysis .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key ¹H NMR signals include δ = 7.34–7.33 ppm (benzyl aromatic protons), 4.50 ppm (OCH₂Ph), and 3.63–3.47 ppm (hexanol CH₂ groups). ¹³C NMR confirms the benzyl ether (δ = 138.64 ppm) and alcohol (δ = 62.87 ppm) functionalities. High-resolution mass spectrometry (HRMS) matches the molecular ion [M + Na]+ at m/z = 231.1361 .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods for ventilation, wear nitrile gloves, and safety goggles to prevent skin/eye contact. Avoid exposure to oxidizers, as decomposition at high temperatures may release toxic gases (e.g., CO, NOₓ). Store in airtight containers away from heat and light. Dispose of waste via certified hazardous waste programs .
Advanced Research Questions
Q. How can catalytic desilylation of this compound derivatives be optimized?
- Methodological Answer : Gold(III) catalysts (e.g., NaAuCl₄·2H₂O) in methanol achieve efficient desilylation. At 0.01 equivalents of catalyst, yields exceed 95% within 3.5 hours. Solvent polarity is critical: methanol outperforms acetonitrile or dichloromethane. Reducing catalyst loading to 0.0005 equivalents still provides >90% yield but extends reaction time .
Q. What strategies improve low yields in benzyl ether alkylation steps?
- Methodological Answer : Optimize stoichiometry (e.g., benzyl bromide:hexanediol = 1.2:1) and reaction time (48 hours). Phase-transfer catalysts (e.g., 18-crown-6) enhance solubility of KOH in THF. Post-reaction, thorough extraction and column chromatography (gradient elution from 10:90 to 20:80 ethyl acetate:hexanes) minimize byproduct retention .
Q. How does this compound contribute to archaea-inspired lipid membrane studies?
- Methodological Answer : It serves as a key intermediate in synthesizing tetraether lipids. The benzyl-protected hydroxyl group enables selective functionalization of lipid headgroups. These lipids are used to study ion permeability in archaeal membranes, with cyclohexane rings reducing small-ion diffusion .
Q. How should conflicting spectroscopic data during characterization be resolved?
- Methodological Answer : Cross-validate NMR assignments with literature data (e.g., δ = 1.66–1.55 ppm for CH₂ groups). Re-run reactions under inert atmospheres to exclude oxidation byproducts. Use GC/MS to detect impurities and elemental analysis to verify stoichiometry .
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer : Silica gel chromatography with ethyl acetate:hexanes (20:80) effectively separates the product from diols or unreacted benzyl bromide. Monitor fractions by TLC (Rf ~0.3–0.4 in 20:80). For scale-up, consider flash chromatography or recrystallization in hexanes .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : Store under nitrogen at 2–8°C in amber glass bottles. Avoid prolonged exposure to moisture or oxidizers. Periodically check for discoloration or precipitate formation, which may indicate degradation. Re-purify via column chromatography if purity declines .
Q. Which analytical methods complement NMR for confirming molecular identity?
- Methodological Answer : Infrared (IR) spectroscopy identifies the hydroxyl (ν ~3300 cm⁻¹) and benzyl ether (ν ~1100 cm⁻¹) groups. Gas chromatography-mass spectrometry (GC/MS) under electron ionization (EI) confirms the molecular ion (m/z = 208) and fragmentation pattern. Elemental analysis validates C, H, and O content (±0.3%) .
Properties
IUPAC Name |
6-phenylmethoxyhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSYZEGXVQMCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382812 | |
Record name | 6-benzyloxy-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71126-73-3 | |
Record name | 6-benzyloxy-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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